

CAS number and molecular weight of Sennoside C standard

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Compound of Interest

Compound Name: Sennoside C (Standard)

Cat. No.: B7888180

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Sennoside C: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Sennoside C, a naturally occurring compound with significant pharmacological interest. This document outlines its chemical properties, analytical methodologies, and the current understanding of its biological mechanism of action.

Core Properties of Sennoside C

Sennoside C is a dianthrone glycoside, a type of anthraquinone, found in plants of the Senna genus. These compounds are well-known for their laxative effects.

Property	Value	Source
CAS Number	37271-16-2	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C42H40O19	[1] [2] [4]
Molecular Weight	848.76 g/mol	[1] [2] [3] [4] [5]

Mechanism of Action: The Laxative Effect

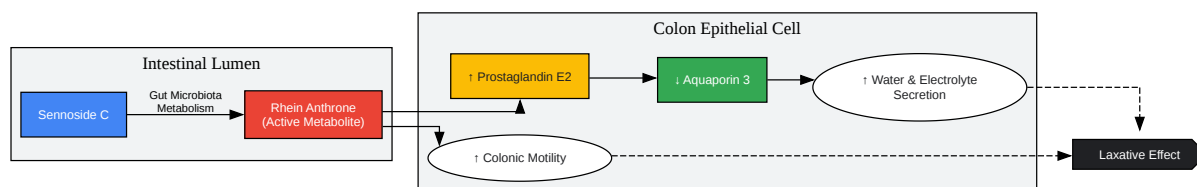
Sennosides, including Sennoside C, are prodrugs that remain inactive as they transit through the upper gastrointestinal tract.[1] Upon reaching the colon, they are metabolized by the gut microbiota into their active form, rhein anthrone.[1][3][5]

The laxative effect of rhein anthrone is twofold:

- **Stimulation of Colonic Motility:** It directly stimulates the smooth muscle cells of the colon, increasing peristalsis and accelerating the movement of fecal matter.[1][3]
- **Alteration of Fluid and Electrolyte Balance:** Rhein anthrone inhibits the absorption of water and sodium from the colon and promotes the secretion of chloride and potassium into the lumen.[1] This increase in luminal water content softens the stool and further facilitates bowel movements.[1]

The downstream signaling cascade of this process is thought to involve an increase in prostaglandin E2 (PGE2) synthesis, which in turn is associated with a decrease in the expression of aquaporin 3, a water channel protein in the colon's epithelial cells.[3][5] This reduction in aquaporin 3 expression contributes to the decreased water reabsorption.[3][5]

Furthermore, studies have indicated that sennosides can induce apoptosis (programmed cell death) in colonic epithelial cells, potentially through a p53 and p21/WAF-mediated pathway.[8]



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Fig. 1: Signaling pathway of Sennoside C's laxative effect.

Experimental Protocols: Extraction and Analysis

While specific protocols for Sennoside C are not extensively detailed in publicly available literature, general methodologies for the extraction and analysis of sennosides from plant material can be adapted.

General Extraction of Sennosides from Senna Leaves

This protocol provides a general framework for the isolation of sennosides.

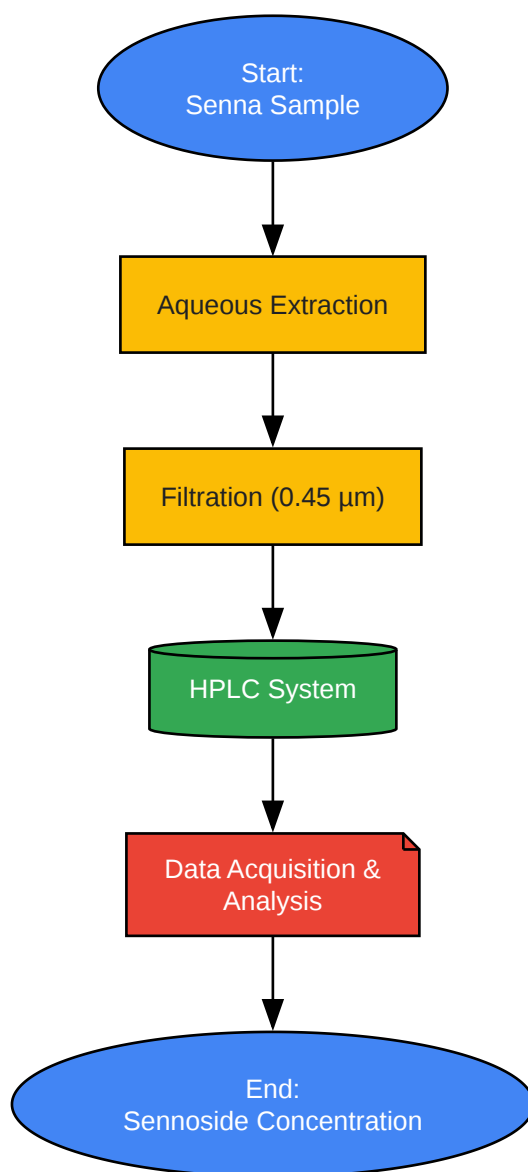
- **Defatting:** The dried and powdered plant material is first treated with a non-polar solvent like benzene to remove lipids and other non-polar compounds.[\[9\]](#)[\[10\]](#)
- **Extraction:** The defatted plant material (marc) is then extracted with a polar solvent, typically 70% methanol, to solubilize the sennoside glycosides.[\[9\]](#)[\[10\]](#) This extraction can be performed at a slightly elevated temperature (e.g., 45-50°C) to improve efficiency.[\[2\]](#)
- **Acidification and Precipitation:** The methanolic extract is concentrated, and the pH is adjusted to approximately 3.2 with an acid like hydrochloric or nitric acid.[\[9\]](#)[\[10\]](#) This may be followed by cooling to facilitate the precipitation of certain impurities.
- **Purification:** Further purification can be achieved through techniques like solvent partitioning and chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis of Sennosides

HPLC is a common and reliable method for the quantitative analysis of sennosides.

- **Sample Preparation:** An aqueous extract of the senna material is prepared and filtered through a 0.45 µm filter before injection.
- **Chromatographic Conditions (Example):**
 - **Column:** A reverse-phase C18 column is typically used.[\[11\]](#)[\[12\]](#)
 - **Mobile Phase:** A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., sodium citrate or acetate buffer) and an organic modifier like acetonitrile is common.[\[6\]](#)[\[12\]](#)
[\[13\]](#)

- Flow Rate: A typical flow rate is around 1.0-1.5 mL/min.[6]
- Detection: UV detection at a wavelength of approximately 220 nm is suitable for sennosides.[6]
- Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of a standard solution of known concentration.



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Fig. 2: General experimental workflow for HPLC analysis of sennosides.

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